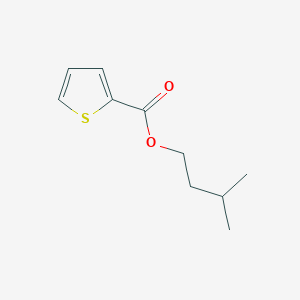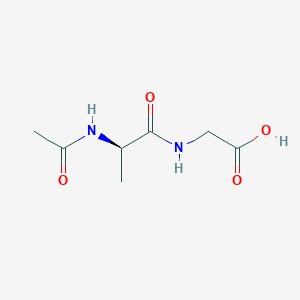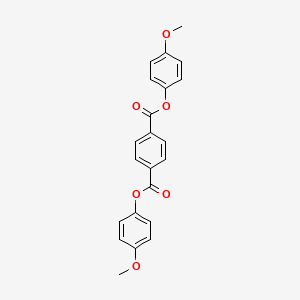
Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate: is an organic compound with the molecular formula C22H18O6. It is a derivative of benzene-1,4-dicarboxylic acid, where the carboxyl groups are esterified with 4-methoxyphenol. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction:
Industrial Production Methods:
- The industrial production of bis(4-methoxyphenyl) benzene-1,4-dicarboxylate typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified by recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: The compound is oxidized under acidic or basic conditions to form corresponding carboxylic acids.
Products: 4-methoxybenzoic acid and benzene-1,4-dicarboxylic acid.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: The compound is reduced under anhydrous conditions to form the corresponding alcohols.
Products: 4-methoxybenzyl alcohol and benzene-1,4-dimethanol.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: The compound undergoes substitution reactions to form halogenated derivatives.
Products: Halogenated esters.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of polymers and advanced materials.
- Employed in the preparation of liquid crystalline compounds.
Biology:
- Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry:
- Utilized as a plasticizer in the production of flexible polymers.
- Applied in the manufacture of coatings and adhesives.
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through its ester functional groups, which can undergo hydrolysis to release the corresponding acids and alcohols.
Molecular Targets and Pathways:
Comparison with Similar Compounds
-
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate:
- Commonly used as a plasticizer with similar applications in flexible polymers.
- Differentiated by its alkyl ester groups, which provide different physical properties.
-
Bis(4-hydroxyphenyl) benzene-1,4-dicarboxylate:
- Similar structure but with hydroxyl groups instead of methoxy groups.
- Exhibits different reactivity and applications due to the presence of hydroxyl groups.
Uniqueness:
- Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate is unique due to its methoxy functional groups, which impart specific chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
24707-00-4 |
|---|---|
Molecular Formula |
C22H18O6 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
bis(4-methoxyphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H18O6/c1-25-17-7-11-19(12-8-17)27-21(23)15-3-5-16(6-4-15)22(24)28-20-13-9-18(26-2)10-14-20/h3-14H,1-2H3 |
InChI Key |
YYKJBZAQBXVGHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)
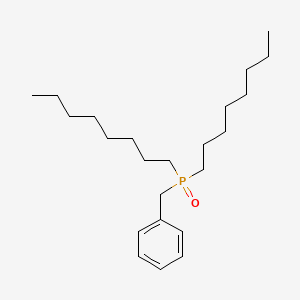
![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
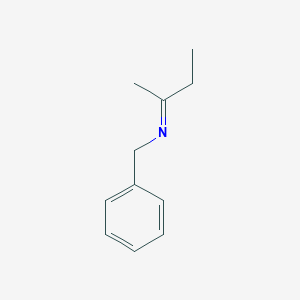

![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
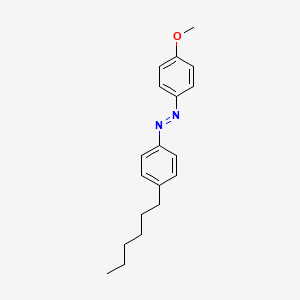
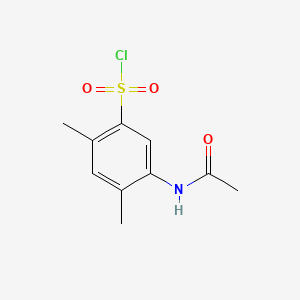
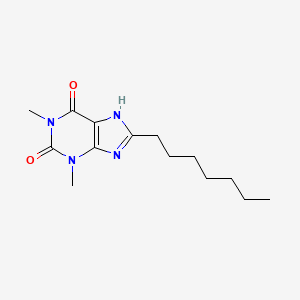
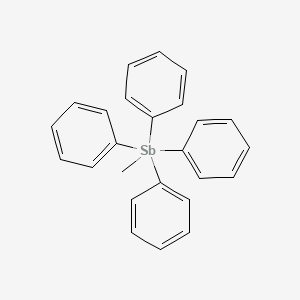
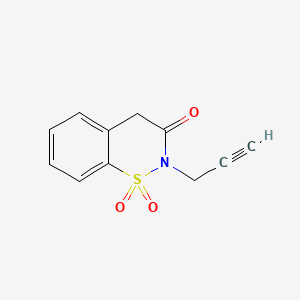
![(11-amino-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14683827.png)
